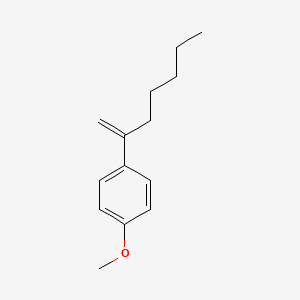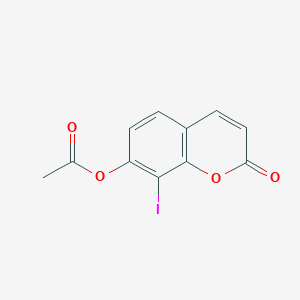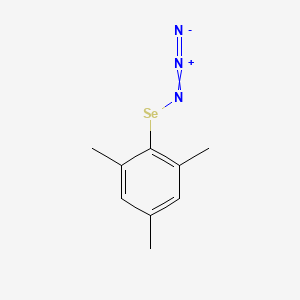
2-Azidoselanyl-1,3,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azidoselanyl-1,3,5-trimethylbenzene is an organoselenium compound characterized by the presence of an azido group attached to a selenium atom, which is further bonded to a 1,3,5-trimethylbenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-azidoselanyl-1,3,5-trimethylbenzene typically involves the following steps:
Selenation of 1,3,5-trimethylbenzene: The initial step involves the introduction of a selenium atom into the 1,3,5-trimethylbenzene ring. This can be achieved through electrophilic aromatic substitution using selenium dioxide (SeO₂) or other selenium reagents under controlled conditions.
Azidation: The selenated intermediate is then treated with sodium azide (NaN₃) to introduce the azido group. This reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azidoselanyl-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds. This is often achieved using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetonitrile, room temperature to reflux.
Reduction: LiAlH₄, ether solvents, low temperatures; catalytic hydrogenation, palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, organic solvents, mild to moderate temperatures.
Major Products
Oxidation: Selenoxide, selenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Azidoselanyl-1,3,5-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organoselenium compounds, which are valuable in organic synthesis due to their unique reactivity.
Materials Science:
Medicinal Chemistry: Organoselenium compounds, including this compound, are investigated for their potential therapeutic properties, such as antioxidant and anticancer activities.
Biological Studies: The compound can be used as a probe to study selenium’s role in biological systems and its interaction with biomolecules.
Wirkmechanismus
The mechanism of action of 2-azidoselanyl-1,3,5-trimethylbenzene depends on its chemical reactivity and the specific context of its use. In general, the azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The selenium atom can participate in redox reactions, influencing the compound’s biological activity. Molecular targets and pathways involved include:
Redox Pathways: Selenium’s ability to undergo redox cycling can modulate oxidative stress in biological systems.
Click Chemistry: The azido group can react with alkynes to form triazoles, which are useful in bioconjugation and drug development.
Vergleich Mit ähnlichen Verbindungen
2-Azidoselanyl-1,3,5-trimethylbenzene can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid derivative with selenium replacing sulfur in methionine, known for its nutritional and therapeutic properties.
Diphenyl diselenide: A common organoselenium compound used in organic synthesis and as an antioxidant.
Uniqueness
The uniqueness of this compound lies in its combination of an azido group and a selenium atom attached to a trimethylbenzene ring
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific fields.
Eigenschaften
CAS-Nummer |
111122-78-2 |
|---|---|
Molekularformel |
C9H11N3Se |
Molekulargewicht |
240.17 g/mol |
IUPAC-Name |
2-azidoselanyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H11N3Se/c1-6-4-7(2)9(8(3)5-6)13-12-11-10/h4-5H,1-3H3 |
InChI-Schlüssel |
ZQDBTVZGSINVRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Se]N=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
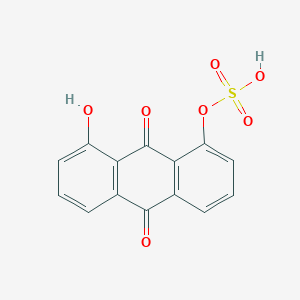
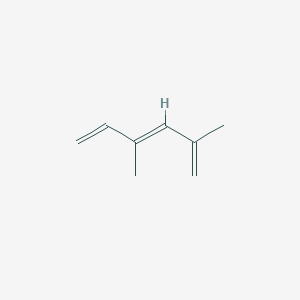
![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)

![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)

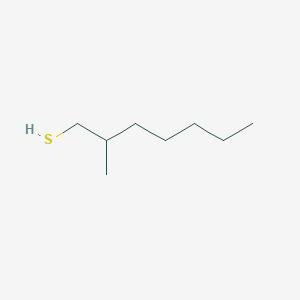

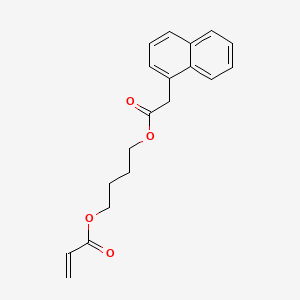
![2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile](/img/structure/B14314181.png)
